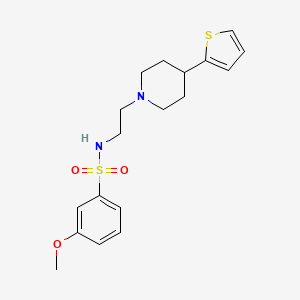

3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactivity . The molecule also contains a methoxy group and a thiophene ring, which are common in many organic compounds and can contribute to the overall properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring, for example, is a six-membered ring with one nitrogen atom, which can contribute to the overall polarity and reactivity of the molecule . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom, which can also impact the compound’s properties .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the benzenesulfonamide group could potentially undergo hydrolysis under acidic or basic conditions to yield a benzene sulfonic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar thiophene and piperidine rings could impact its solubility, melting point, and boiling point .科学的研究の応用

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

This compound, featuring a thiophene moiety, is significant in medicinal chemistry due to its potential therapeutic properties. Thiophene derivatives are known for their wide range of biological activities, including anti-inflammatory, anti-psychotic, and anti-cancer effects .

Methods of Application

In drug design, the compound can be synthesized and incorporated into larger molecules to enhance pharmacological activity. Techniques like combinatorial chemistry are often used to create libraries of thiophene-containing compounds for screening against various biological targets.

Results and Outcomes

The results from such screenings can lead to the identification of compounds with promising biological activity. For instance, derivatives containing the thiophene nucleus have been found to exhibit anti-inflammatory and anti-cancer properties, with some advancing to clinical trials .

Application in Material Science

Scientific Field

Material Science

Summary of Application

Thiophene derivatives are also applied in material science, particularly in the development of organic semiconductors due to their electronic properties .

Methods of Application

The compound can be used as a building block for conjugated polymers. These polymers are synthesized through methods like oxidative coupling or Suzuki coupling, which allow for the precise control of the polymer’s properties.

Results and Outcomes

The resulting materials are tested for their conductive properties and stability, with some thiophene-based polymers showing promise for use in organic light-emitting diodes (OLEDs) and solar cells .

Application in Antimicrobial Research

Scientific Field

Microbiology

Summary of Application

Thiophene derivatives have shown antimicrobial activity, making them candidates for the development of new antibiotics .

Methods of Application

The compound is tested against various bacterial strains using assays like the disk diffusion method or broth microdilution to determine its efficacy and minimum inhibitory concentration (MIC).

Results and Outcomes

Studies have reported that certain thiophene derivatives can effectively inhibit the growth of resistant bacterial strains, offering a potential pathway for new antibiotic development .

Application in Enzyme Inhibition

Scientific Field

Biochemistry

Summary of Application

The compound has been explored for its role in enzyme inhibition, particularly tyrosinase, which is involved in melanin synthesis and is a target for anti-pigmentation therapies .

Methods of Application

Enzyme assays are conducted to evaluate the inhibitory effect of the compound on tyrosinase activity, often using spectrophotometric methods to measure the rate of substrate conversion.

Results and Outcomes

Research indicates that the presence of the thiophene ring can enhance the inhibitory effect on tyrosinase, suggesting potential applications in cosmetic products for skin lightening .

Application in Cancer Research

Scientific Field

Oncology

Summary of Application

Thiophene derivatives, including the compound , are investigated for their anti-cancer properties, with some showing the ability to modulate estrogen receptors and inhibit kinases .

Methods of Application

The compound is subjected to in vitro and in vivo cancer models to assess its cytotoxic effects on cancer cells. Techniques like MTT assays for cell viability and Western blotting for protein expression analysis are commonly used.

Results and Outcomes

Some studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth, highlighting their potential as chemotherapeutic agents .

Application in Neuropharmacology

Scientific Field

Neuropharmacology

Summary of Application

The compound’s structural similarity to known neuroactive substances suggests potential applications in the treatment of neurological disorders .

Methods of Application

Neuropharmacological studies involve the administration of the compound to animal models followed by behavioral and biochemical assays to evaluate its effects on the central nervous system.

Results and Outcomes

Preliminary findings indicate that thiophene derivatives can exhibit anti-anxiety and anti-psychotic effects, warranting further investigation into their therapeutic potential for neurological conditions .

This analysis provides a glimpse into the diverse scientific applications of the compound, showcasing its versatility and potential in various fields of research. The detailed methods and results highlight the compound’s significance and the ongoing efforts to harness its properties for scientific advancement.

Application in Neuroimaging

Scientific Field

Neuroscience

Summary of Application

Thiophene derivatives are being explored as potential positron emission tomography (PET) ligands for brain imaging, particularly targeting GABA receptors .

Methods of Application

Compounds like the one are labeled with carbon-11 to create radiotracers that can penetrate the brain and bind to specific receptor subtypes. The synthesis involves complex radiochemical procedures .

Results and Outcomes

The use of thiophene-based PET ligands could provide insights into the functioning of GABA receptors in various neurological conditions and contribute to the development of targeted therapies .

Application in Antifungal Research

Scientific Field

Mycology

Summary of Application

Thiophene compounds have shown significant antifungal activity, which is crucial in combating fungal infections .

Methods of Application

Antifungal assays, such as broth dilution or disk diffusion methods, are used to test the efficacy of these compounds against various fungal strains .

Results and Outcomes

The results indicate that certain thiophene derivatives can inhibit the growth of pathogenic fungi, suggesting their potential as antifungal agents .

Application in Anti-inflammatory Research

Scientific Field

Pharmacology

Summary of Application

Thiophene derivatives are known to act as anti-inflammatory agents, which is important for the treatment of chronic inflammatory diseases .

Methods of Application

In vivo and in vitro models of inflammation are used to assess the anti-inflammatory properties of these compounds. Techniques like carrageenan-induced paw edema in rodents are common .

Results and Outcomes

Studies have shown that thiophene derivatives can reduce inflammation markers and symptoms in model organisms, supporting their use in anti-inflammatory drugs .

Application in Antioxidant Research

Summary of Application

The antioxidant properties of thiophene derivatives are investigated for their potential to protect against oxidative stress-related damage .

Methods of Application

Various assays, such as DPPH radical scavenging and lipid peroxidation inhibition, are employed to evaluate the antioxidant capacity of these compounds .

Results and Outcomes

Findings suggest that some thiophene derivatives can effectively scavenge free radicals and may be beneficial in preventing oxidative stress-related diseases .

Application in Antimicrobial Research

Summary of Application

Thiophene derivatives have been reported to possess a wide range of antimicrobial properties, making them candidates for new antimicrobial drugs .

Methods of Application

The antimicrobial activity is assessed using various assays, including MIC determination and time-kill studies, against a spectrum of microorganisms .

Results and Outcomes

The studies indicate that thiophene derivatives can be effective against both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobials .

Application in Serotonin Receptor Modulation

Summary of Application

Some thiophene derivatives are investigated for their role as serotonin antagonists, which could be useful in treating conditions like Alzheimer’s disease .

Methods of Application

The compounds are tested for their affinity to serotonin receptors using binding assays and functional studies in cell lines or animal models .

Results and Outcomes

The results from these studies may lead to the development of new therapeutic agents for neurological disorders where serotonin modulation is beneficial .

Safety And Hazards

特性

IUPAC Name |

3-methoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c1-23-16-4-2-5-17(14-16)25(21,22)19-9-12-20-10-7-15(8-11-20)18-6-3-13-24-18/h2-6,13-15,19H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXGGLCFOKYUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653607.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2653609.png)

![N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2653615.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2653618.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2653624.png)